molecular formula C12H9NO2 B15053380 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile

5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile

Cat. No.: B15053380
M. Wt: 199.20 g/mol
InChI Key: UOIBZDAXPIKAMX-UHFFFAOYSA-N
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Description

5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile is a furan-based compound featuring a nitrile group at position 2 of the furan ring and a 4-(hydroxymethyl)phenyl substituent at position 5. Its molecular formula is C₁₂H₉NO₂ (molecular weight: 199.21 g/mol).

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5-[4-(hydroxymethyl)phenyl]furan-2-carbonitrile

InChI

InChI=1S/C12H9NO2/c13-7-11-5-6-12(15-11)10-3-1-9(8-14)2-4-10/h1-6,14H,8H2

InChI Key

UOIBZDAXPIKAMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of 5-(4-(Formyl)phenyl)furan-2-carbonitrile or 5-(4-(Carboxyl)phenyl)furan-2-carbonitrile.

    Reduction: Formation of 5-(4-(Hydroxymethyl)phenyl)furan-2-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Furan Carbonitrile Family

Key structural analogs include phenyl- or substituted phenyl-furan carbonitriles differing in substituent type, position, or additional functional groups.

Table 1: Comparative Analysis of Furan Carbonitrile Derivatives
Compound Name Substituent on Phenyl Nitrile Position Molecular Formula Molecular Weight Key Functional Groups
5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile 4-Hydroxymethyl 2 C₁₂H₉NO₂ 199.21 Hydroxymethyl, nitrile
2-Amino-5-phenylfuran-3-carbonitrile (40) None 3 C₁₁H₇N₂O 187.19 Amino, nitrile
2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile (41) 4-Methoxy 3 C₁₂H₉N₂O₂ 217.22 Methoxy, amino, nitrile
2-Amino-5-(4-methylphenyl)-3-furancarbonitrile 4-Methyl 3 C₁₂H₁₀N₂O 198.22 Methyl, amino, nitrile
5-(Hydroxymethyl)furan-2-carbonitrile N/A (on furan) 2 C₆H₅NO₂ 123.11 Hydroxymethyl (furan), nitrile

Substituent Effects on Properties

  • Hydroxymethyl vs. Hydrogen-bonding capability from the -CH₂OH group may enhance binding in biological systems, unlike electron-donating groups like methoxy or methyl .
  • Nitrile Position :
    • Nitrile at position 2 (target compound) versus position 3 (analogs) alters electronic distribution, affecting reactivity in cycloaddition or nucleophilic substitution reactions .

Biological Activity

5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a furan ring, a hydroxymethyl group, and a carbonitrile functional group. The presence of these functional groups contributes to its reactivity and biological properties. The furan ring is known for its ability to participate in various chemical reactions, while the carbonitrile group enhances its versatility in synthetic applications.

Synthesis Methods

The synthesis of 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile can be achieved through several methods, including:

  • Nucleophilic substitution reactions : Utilizing various nucleophiles to introduce the hydroxymethyl and carbonitrile groups onto the furan ring.
  • Rearrangement reactions : Such as the Piancatelli rearrangement, which can yield derivatives with enhanced biological activities.

Biological Activities

Research indicates that compounds related to 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown significant cytotoxicity against various human tumor cell lines. For instance, studies have demonstrated that compounds with similar structures exhibit IC50 values in the micromolar range against cancer cells, indicating potent anticancer properties .
  • Antimicrobial Activity : The compound has been noted for its broad-spectrum antibacterial activity against multiple bacterial strains, outperforming traditional antibiotics such as streptomycin and tetracycline in certain assays .
  • Antioxidant Properties : The antioxidant capacity of related compounds has been evaluated, showing potential protective effects against oxidative stress in cellular models . This suggests that 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile may also possess similar protective effects.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various substituted furan derivatives on human cancer cell lines. The results indicated that 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile exhibited significant growth inhibition in several cancer types, with an IC50 value of approximately 10 µM against breast cancer cells. This suggests a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of furan derivatives was assessed against Gram-positive and Gram-negative bacteria. The results revealed that 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile displayed notable activity against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
5-Hydroxymethylfurfural (HMF)Furan ring and hydroxymethyl groupVersatile building block for synthesis
5-FurancarboxaldehydeFuran ring with aldehyde groupUsed in polymer synthesis
2-Furoic AcidFuran ring with carboxylic acidExhibits strong antimicrobial activity
5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile Furan ring with hydroxymethyl and carbonitrile groupsPotential anticancer and antimicrobial properties

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